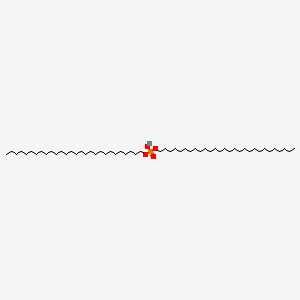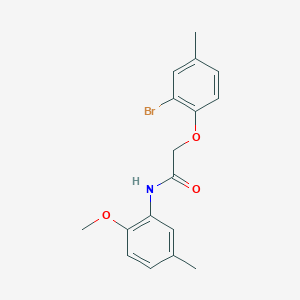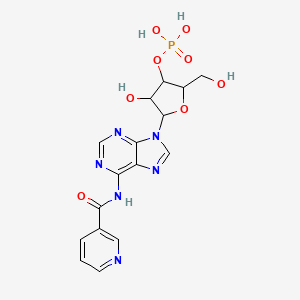
1-Eicosanol, hydrogen sulfate, magnesium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Eicosanol, hydrogen sulfate, magnesium salt is a chemical compound with the molecular formula C20H42O4S1/2Mg It is a derivative of 1-Eicosanol, a long-chain fatty alcohol, and is combined with hydrogen sulfate and magnesium to form a salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1-Eicosanol, hydrogen sulfate, magnesium salt typically involves the reaction of 1-Eicosanol with sulfuric acid to form the hydrogen sulfate ester. This intermediate is then reacted with magnesium salts to produce the final compound. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process includes the careful handling of reactants and optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and filtration are employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Eicosanol, hydrogen sulfate, magnesium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.
Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Eicosanol, hydrogen sulfate, magnesium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems, including its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Eicosanol, hydrogen sulfate, magnesium salt involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence cell signaling pathways, and alter membrane properties. Its effects are mediated through the binding of the sulfate group to specific receptors and the magnesium ion’s role in stabilizing the structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Eicosanol: The parent compound, a long-chain fatty alcohol.
Magnesium sulfate: A common magnesium salt with various applications.
Hydrogen sulfate esters: Compounds with similar sulfate groups but different alkyl chains.
Uniqueness
1-Eicosanol, hydrogen sulfate, magnesium salt is unique due to its combination of a long-chain fatty alcohol with sulfate and magnesium. This combination imparts distinct properties, such as enhanced solubility and specific biological activities, making it valuable for specialized applications.
Propriétés
Numéro CAS |
72018-22-5 |
|---|---|
Formule moléculaire |
C40H82MgO8S2 |
Poids moléculaire |
779.5 g/mol |
Nom IUPAC |
magnesium;icosyl sulfate |
InChI |
InChI=1S/2C20H42O4S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2*2-20H2,1H3,(H,21,22,23);/q;;+2/p-2 |
Clé InChI |
BBNWLZJPALVDSV-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)


![2-[(Dimethylamino)methyl]-6-nitrophenol](/img/structure/B14163305.png)
![4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14163307.png)
![Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)-](/img/structure/B14163308.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B14163320.png)






![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)
